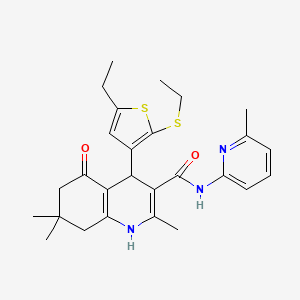

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O2S2/c1-7-17-12-18(26(34-17)33-8-2)23-22(25(32)30-21-11-9-10-15(3)28-21)16(4)29-19-13-27(5,6)14-20(31)24(19)23/h9-12,23,29H,7-8,13-14H2,1-6H3,(H,28,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRWTFFWHKHAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421573-79-7 | |

| Record name | 4-[5-ETHYL-2-(ETHYLSULFANYL)-3-THIENYL]-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the ethylthio group. The quinoline ring is then synthesized through a series of cyclization reactions. The final step involves the coupling of the quinoline ring with the pyridine ring under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: The carbonyl group in the quinoline ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and inflammation.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties are best understood by comparing it to analogs with shared structural motifs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Similar Compounds

Key Findings:

Role of Sulfur-Containing Groups :

- The thiophene-ethylthio substituent in the target compound contributes to higher antimicrobial activity compared to analogs with methoxyphenyl or simple methyl groups. Sulfur atoms participate in redox reactions and metal coordination, enhancing interactions with microbial enzymes .

- In contrast, 4-(4-Methoxyphenyl)-2-methyl-... relies on methoxy groups for hydrophobic interactions, showing stronger anticancer activity due to improved DNA intercalation .

Impact of Carboxamide vs. Ester :

- The carboxamide group in the target compound enables hydrogen bonding with biological targets (e.g., protease active sites), whereas ester-containing analogs (e.g., Ethyl 2,7,7-trimethyl-...) exhibit weaker binding but better membrane permeability .

Hexahydroquinoline Core: The partially saturated quinoline core balances rigidity and flexibility, improving pharmacokinetic properties compared to fully aromatic quinoline derivatives (e.g., 6-Methylquinoline) .

Synthetic Accessibility :

Research Implications

- Therapeutic Potential: The target compound’s dual antimicrobial and antiviral activity positions it as a candidate for combination therapies, particularly against resistant pathogens.

- Structure-Activity Relationship (SAR) : Modifying the ethylthio group to bulkier substituents (e.g., propylthio) could further enhance bioactivity, while replacing thiophene with other heterocycles (e.g., furan) may alter target selectivity .

Biological Activity

The compound 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS Number: 421573-79-7) is a complex heterocyclic organic molecule that exhibits significant biological activity. Characterized by its unique structural features including thiophene, pyridine, and quinoline moieties, this compound has garnered interest in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.70 g/mol. The compound's structure is outlined below:

| Component | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 485.70 g/mol |

| CAS Number | 421573-79-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes involved in inflammatory pathways and other physiological processes. This modulation can result in anti-inflammatory effects and potentially other therapeutic benefits.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in the synthesis of inflammatory mediators.

- Receptor Binding : It can bind to receptors involved in cellular signaling pathways, influencing various biological responses.

Biological Activities

Studies have shown that this compound exhibits a range of biological activities:

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is critical in conditions such as arthritis and other inflammatory diseases.

Antioxidant Properties

The presence of multiple functional groups in the molecule enhances its potential as an antioxidant. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells.

Cytotoxic Effects

Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) in malignant cells while sparing normal cells.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

- Animal Models : Animal studies have shown promising results in reducing tumor growth when administered at specific dosages. These findings support further exploration into its potential as an anticancer agent.

- Molecular Docking Studies : Computational studies using molecular docking techniques have identified potential binding sites on target proteins, providing insights into how this compound may exert its biological effects.

Q & A

Q. Advanced

- Molecular docking : Simulate interactions with targets like kinases or GPCRs using AutoDock Vina, focusing on the thiophene and pyridine moieties as binding anchors .

- QSAR modeling : Correlate substituent effects (e.g., ethylthio vs. methyl groups) with activity data from analogs to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

How do structural modifications to the thiophene or pyridine units alter bioactivity?

Q. Advanced

- Thiophene substitution : Replacing ethylthio with methylsulfonyl groups increases polarity, enhancing solubility but potentially reducing membrane permeability .

- Pyridine methylation : The 6-methylpyridin-2-yl group may sterically hinder interactions with cytochrome P450 enzymes, altering metabolic stability .

- Quinoline core modifications : Introducing electron-withdrawing groups (e.g., fluoro) at position 2 can modulate electron density, affecting redox properties .

What solvent systems are optimal for solubility studies in biological assays?

Basic

The compound’s logP (~3.5) suggests moderate hydrophobicity. Use DMSO for stock solutions (≤10 mM), diluted in assay buffers containing 0.1% Tween-20 to prevent aggregation . For in vivo studies, PEG-400/saline (1:1) mixtures improve bioavailability .

What techniques are used for crystal structure determination, and how do they inform drug design?

Advanced

Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond angles and dihedral strains, revealing conformational flexibility in the hexahydroquinoline core . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds), guiding co-crystallization strategies for stability .

How should researchers design in vitro assays to evaluate metabolic stability?

Q. Advanced

- Microsomal incubation : Use liver microsomes (human or rat) with NADPH regeneration systems, monitoring depletion via LC-MS/MS over 60 minutes .

- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms at 1–10 µM concentrations to assess drug-drug interaction risks .

- Reactive metabolite detection : Trapping assays with glutathione or potassium cyanide identify electrophilic intermediates .

What stability considerations are critical for long-term storage?

Basic

Store lyophilized powder at –20°C under argon to prevent oxidation of the thioether group . For solutions, avoid repeated freeze-thaw cycles; DMSO stocks remain stable for 6 months at –80°C . Monitor degradation via HPLC-UV (λ = 254 nm) quarterly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.